molecular formula C28H27N3O4S B2368421 N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide CAS No. 532970-92-6

N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide

Cat. No.: B2368421
CAS No.: 532970-92-6
M. Wt: 501.6
InChI Key: JXEWAPMSFSAGMC-UHFFFAOYSA-N
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Description

N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide is a complex organic compound that features a unique structure combining elements of benzodioxin, indole, and benzamide

Scientific Research Applications

N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzodioxin and indole intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and thiol-ene reactions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and indole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, dimethylformamide, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Shares structural similarities but differs in functional groups and reactivity.

    Lemon balm (contains rosmarinic acid): Contains bioactive compounds with antioxidant properties, but has a different core structure.

Uniqueness

N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide is unique due to its combination of benzodioxin, indole, and benzamide moieties, which confer distinct chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-19-6-8-20(9-7-19)28(33)29-12-13-31-17-26(22-4-2-3-5-23(22)31)36-18-27(32)30-21-10-11-24-25(16-21)35-15-14-34-24/h2-11,16-17H,12-15,18H2,1H3,(H,29,33)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEWAPMSFSAGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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